3-Amino-4-methyl-1-phenyl-2-pyrazoline
Description
Historical Evolution of Pyrazoline Research
The story of pyrazoline research begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine (B1679958) derivatives, Knorr serendipitously synthesized a pyrazole (B372694) derivative, which he named antipyrine (B355649). This discovery was a landmark moment, not only for heterocyclic chemistry but for medicinal chemistry as well, as antipyrine became one of the first synthetic drugs to be widely used as an analgesic and antipyretic. britannica.comwikipedia.org Knorr's initial synthesis involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), a method that would become a cornerstone of pyrazole and pyrazoline synthesis, now famously known as the Knorr pyrazole synthesis. mdpi.comwikipedia.orgresearchgate.netresearchgate.net
Following Knorr's groundbreaking discovery, the field of pyrazoline chemistry expanded rapidly. Researchers began to explore different synthetic routes and to investigate the properties of various pyrazoline derivatives. These early investigations laid the foundation for the extensive research that continues to this day, with thousands of research articles published on the subject, highlighting the enduring interest in these versatile molecules.
Significance of 2-Pyrazoline (B94618) Derivatives in Contemporary Chemical Science
Among the different isomers of pyrazoline, the 2-pyrazoline scaffold is the most extensively studied. researchgate.netresearchgate.net These compounds are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a single endocyclic double bond. ijpsr.comresearchgate.net Their stability and the potential for substitution at various positions on the ring have made them attractive targets for synthetic chemists. nih.gov
The significance of 2-pyrazoline derivatives is underscored by their diverse range of reported biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govrevistabionatura.org This has made them a focal point in medicinal chemistry research. Furthermore, their unique fluorescent properties have led to their investigation as brightening agents and in the development of chemosensors. nih.gov
Pyrazolines are classified into three main isomers based on the position of the double bond within the five-membered ring: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline. nih.govwikipedia.orgresearchgate.net The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds is based on the Hantzsch-Widman system, where they are named as dihydropyrazoles. csic.es
1-Pyrazoline (Δ¹-pyrazoline): The double bond is between the two nitrogen atoms (N=N).
2-Pyrazoline (Δ²-pyrazoline): The double bond is between one of the nitrogen atoms and an adjacent carbon atom (N=C). This is the most stable and common isomer. chemicalbook.comwisdomlib.orgnih.gov
3-Pyrazoline (Δ³-pyrazoline): The double bond is between two carbon atoms (C=C). csic.es
The compound of focus in this article, 3-Amino-4-methyl-1-phenyl-2-pyrazoline , belongs to the 2-pyrazoline class. The numbering of the pyrazoline ring starts from the nitrogen atom attached to the phenyl group as position 1, and proceeds around the ring.
Table 1: Isomers of Pyrazoline
| Isomer | IUPAC Name | Structure |
| 1-Pyrazoline | 3,4-Dihydro-2H-pyrazole | C1CCN=N1 |
| 2-Pyrazoline | 4,5-Dihydro-1H-pyrazole | C1=NNCC1 |
| 3-Pyrazoline | 2,3-Dihydro-1H-pyrazole | C1=CCNN1 |
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are integral to the structure of a vast number of natural products, pharmaceuticals, and agrochemicals. ijpsr.comresearchgate.netnih.gov Their presence often imparts specific chemical and biological properties to a molecule.
Pyrazolines, as a member of this important class of compounds, serve as versatile intermediates in the synthesis of a wide range of other chemical entities. ijpsr.com The presence of two nitrogen atoms and a reactive double bond allows for various chemical transformations, making them valuable synthons for creating more complex molecular architectures. The amino group in this compound, for instance, provides a reactive site for further functionalization, opening up possibilities for the synthesis of a diverse library of related compounds with potentially unique properties. The broader field of pyrazole chemistry has demonstrated the utility of these heterocycles in the development of kinase inhibitors and other targeted therapeutics. nih.gov
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-methyl-2-phenyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |
InChI Key |
AMIVCMYZIDOHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Characterization and Spectroscopic Analysis of Pyrazoline Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, encompassing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is indispensable for the unambiguous structural confirmation of pyrazoline systems. These techniques allow for the precise assignment of all proton and carbon signals and provide deep insights into the molecule's stereochemistry.
The ¹H NMR spectrum provides foundational information regarding the number of different types of protons and their neighboring environments within a molecule. For pyrazoline derivatives, the protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling patterns. In many 3,5-disubstituted-2-pyrazolines, the protons at the C-4 and C-5 positions create a distinct ABX spin system, appearing as a set of three doublet of doublets. dergipark.org.trresearchgate.net However, in the case of 3-Amino-4-methyl-1-phenyl-2-pyrazoline, the substitution at the C-4 position simplifies the pattern for the remaining ring protons.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the pyrazoline ring, the amino group, and the phenyl ring.
Pyrazoline Ring Protons: The proton at C-4 (methine) and the two protons at C-5 (methylene) will have characteristic chemical shifts. The C-4 proton, being adjacent to the methyl group, would likely appear as a multiplet. The two diastereotopic protons at C-5 would typically present as separate signals, each coupled to the C-4 proton, resulting in complex multiplets or distinct doublets of doublets.
Methyl Protons: The methyl group at the C-4 position is expected to produce a doublet signal due to coupling with the adjacent C-4 proton.
Amino Protons: The protons of the amino group (NH₂) at C-3 generally appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
Phenyl Protons: The protons on the N-1 phenyl ring will resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, with multiplicities depending on their position (ortho, meta, para).
The coupling constants (J-values) derived from the spectrum are crucial for confirming the connectivity of protons. For instance, the vicinal coupling constant between the C-4 proton and the C-5 protons helps to establish the relative stereochemistry of the substituents on the pyrazoline ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 | Multiplet (m) | - |
| Amino-H (NH₂) | 5.0 - 6.5 | Broad Singlet (br s) | - |
| Pyrazoline C5-H | 3.5 - 4.5 | Doublet of Doublets (dd) | Jgem, Jvic |
| Pyrazoline C4-H | 3.0 - 4.0 | Multiplet (m) | Jvic |
| Methyl-H (CH₃) | 1.0 - 1.5 | Doublet (d) | Jvic |
NMR spectroscopy is a primary tool for investigating the conformational preferences of the five-membered pyrazoline ring, which typically adopts a non-planar, envelope or twisted conformation. iu.edu.sa Conformational analysis can be performed by measuring nuclear Overhauser effects (NOEs) in 2D NMR experiments like NOESY or ROESY. ipb.pt These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative orientation of substituents on the ring. For this compound, NOE data can elucidate the spatial relationship between the C-4 methyl group and the protons at C-5, as well as the orientation of the N-1 phenyl ring relative to the heterocyclic core. Such studies, often complemented by quantum mechanical calculations, provide a detailed picture of the molecule's most stable conformation in solution. iu.edu.sanih.gov
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For pyrazoline derivatives, the carbon atoms of the heterocyclic ring have characteristic chemical shifts. Based on literature for similar structures, the C-3 carbon, bearing the amino group and being part of a C=N double bond, is expected to resonate significantly downfield. dergipark.org.tr The aliphatic C-4 and C-5 carbons will appear in the upfield region of the spectrum, while the carbons of the phenyl ring will be found in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazoline C-3 | 150 - 155 |
| Phenyl C-ipso | 135 - 145 |
| Phenyl C-ortho, meta, para | 110 - 130 |
| Pyrazoline C-5 | 55 - 65 |
| Pyrazoline C-4 | 40 - 50 |
| Methyl C (CH₃) | 15 - 25 |
To achieve unambiguous assignment of all proton and carbon signals, especially in complex molecules, a combination of 2D NMR experiments is employed. nih.gov
HOMOCOSY (Homonuclear Correlation Spectroscopy): Also known as ¹H-¹H COSY, this experiment identifies protons that are spin-spin coupled, revealing the ¹H-¹H connectivity network within the molecule. It would be used to confirm the coupling between the C-4 methyl protons and the C-4 methine proton, as well as the couplings between the C-4 and C-5 ring protons. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. pressbooks.pubcolumbia.edu It is highly effective for assigning the carbon signals for all protonated carbons, such as the C-4, C-5, methyl, and phenyl carbons, by linking them to their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two or three bonds. ipb.ptcolumbia.edu This is crucial for identifying quaternary carbons (like C-3 and the ipso-carbon of the phenyl ring) and for piecing together the molecular skeleton. For instance, a correlation from the C-4 methyl protons to the C-3 and C-5 carbons would confirm the substitution pattern on the pyrazoline ring. nih.gov
While ¹H and ¹³C are the most commonly observed nuclei, NMR studies of other nuclei like Nitrogen-15 (¹⁵N) and Fluorine-19 (¹⁹F) can provide additional valuable structural information, particularly for pyrazoline derivatives containing these elements.
Fluorine-19 (¹⁹F) NMR: For pyrazoline derivatives that have been functionalized with fluorine atoms, ¹⁹F NMR is an extremely sensitive and powerful technique. researchgate.net The chemical shifts of fluorine are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for studying substituent effects and molecular interactions.
Proton (¹H) NMR Spectroscopic Analysis
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a important technique for identifying the functional groups and elucidating the structural features of pyrazoline systems. The vibrational frequencies observed in the IR spectrum correspond to the characteristic stretching and bending motions of the bonds within the molecule. For pyrazoline derivatives, specific regions of the spectrum are indicative of the core heterocyclic structure and its substituents.
The C=N stretching vibration of the pyrazoline ring typically appears in the range of 1500–1660 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the phenyl group are also prominent in this region. mdpi.com The stretching vibrations of the N-H group in the indole moiety are observed around 3400 cm⁻¹. mdpi.com C-H bonds of aromatic rings show absorption bands between 2800–3050 cm⁻¹ and near 1600 cm⁻¹. mdpi.com Aliphatic C-H bonds, such as those in the methyl group and the pyrazoline ring, typically exhibit stretching vibrations in the 2800–3000 cm⁻¹ range. mdpi.com
The presence of an amino group (-NH₂) on the pyrazoline ring introduces characteristic N-H stretching vibrations, which are typically observed as one or two bands in the 3300-3500 cm⁻¹ region. The precise position and shape of these bands can provide information about hydrogen bonding within the molecular structure. Other significant vibrations include C-N stretching and various bending vibrations which, taken together, provide a unique spectroscopic fingerprint for the compound. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign these vibrational modes accurately. mdpi.com
Table 1: Typical FTIR Vibrational Frequencies for Pyrazoline Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Imine (C=N) | Stretching | 1500 - 1660 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, is typically observed. researchgate.net For this compound, the M⁺ peak would confirm its elemental composition.
The fragmentation of the pyrazoline ring is a key diagnostic feature in the mass spectra of these derivatives. researchgate.net The fragmentation pathways are often influenced by the nature and position of substituents on the heterocyclic and phenyl rings. researchgate.netcore.ac.uk Common fragmentation patterns involve the cleavage of the pyrazoline ring, leading to the formation of stable ions. researchgate.net For 1,3-diphenyl-2-pyrazolines, the phenyl ring substitution generally does not alter the fundamental fragmentation pattern of the parent compound, though some ortho substituents can introduce special effects. core.ac.uk
Key fragmentation processes may include the loss of small molecules or radicals such as H, CH₃, HCN, and NH₂. The cleavage of the pyrazoline ring can produce characteristic ions, such as azirinium ions or tropylium ions (m/z 91). researchgate.net The presence of the phenyl group often leads to fragments like the phenyl cation (m/z 77). researchgate.net A detailed analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the pyrazoline core and its substituents. researchgate.netresearchgate.net
Table 2: Common Fragment Ions in the Mass Spectra of Phenyl-Pyrazoline Derivatives
| Ion | Description | Typical m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | Corresponds to Molecular Weight |
| [M-H]⁺ | Loss of a hydrogen atom | M-1 |
| [M-CH₃]⁺ | Loss of a methyl radical | M-15 |
| [C₆H₅N₂]⁺ | Phenyl diazirine fragment | 105 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. Pyrazoline derivatives are known to exhibit strong UV-Vis absorption due to the conjugated π-electron system involving the pyrazoline ring and the attached phenyl group. researchgate.net The absorption spectra are characterized by one or more intense bands, typically corresponding to π-π* transitions. researchgate.net
For this compound, the electronic system involves the phenyl ring, the C=N double bond, and the lone pair of electrons on the amino group. The lowest energy absorption band is generally assigned to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the pyrazoline and phenyl rings. researchgate.netresearchgate.net Electron-donating groups, such as the amino group, can cause a bathochromic (red) shift in the absorption maximum.
The solvent environment can also influence the UV-Vis spectra of pyrazoline derivatives, a phenomenon known as solvatochromism. rsc.org Changes in solvent polarity may affect the energy levels of the ground and excited states differently, leading to shifts in λmax. researchgate.net For instance, absorption spectra may exhibit a blue-shift or a red-shift with increasing solvent polarity. researchgate.net
Table 3: Representative UV-Vis Absorption Data for Pyrazoline Derivatives
| Compound Type | Solvent | λmax (nm) | Transition |
|---|---|---|---|
| 1,3,5-Trisubstituted Pyrazoline | Acetonitrile | ~381 | S₀ → S₁ (π-π*) |
| 1,3-Disubstituted Pyrazoline | Toluene | ~390 | π-π* |
| 1,3-Disubstituted Pyrazoline | Chloroform | ~390 | π-π* |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The process begins with the growth of high-quality single crystals of the compound, often achieved through slow evaporation of a suitable solvent. nih.govnih.gov A selected crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com
As the crystal is rotated, a diffraction pattern is collected, which consists of a set of reflections with specific intensities and positions. mdpi.com This data is used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (the symmetry operations that describe the crystal). nih.gov The crystal structures of pyrazoline derivatives have been reported in various crystal systems, including orthorhombic, monoclinic, and triclinic. nih.govmdpi.comnih.govnih.gov From the reflection intensities, the electron density map of the molecule is calculated, allowing for the determination of atomic positions, bond lengths, bond angles, and torsion angles. nih.gov
Table 4: Example Crystallographic Data for Pyrazolone (B3327878) Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one nih.gov | Orthorhombic | Fdd2 | 22.557 | 26.291 | 7.528 | 90 |
| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one nih.gov | Monoclinic | P2₁/c | 10.0451 | 15.0631 | 12.2008 | 123.257 |
Analysis of Hydrogen Bonding and Molecular Packing in Crystal Lattices
The solid-state structure and molecular packing of pyrazoline derivatives are significantly influenced by intermolecular interactions, particularly hydrogen bonds. nih.govspast.org In the crystal lattice of this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazoline ring can act as acceptors.
These interactions, such as N-H···N or N-H···O (if co-crystallized with solvent or if other acceptor groups are present), play a crucial role in linking molecules together to form extended supramolecular architectures like chains, sheets, or three-dimensional frameworks. nih.govnih.govresearchgate.net For example, in the crystal structure of a related aminopyrazole derivative, molecules are linked by weak N—H···N and N—H···O interactions. nih.gov In another case, intermolecular N—H···O hydrogen bonds involving an amino group link molecules into a three-dimensional framework. nih.gov
Besides classical hydrogen bonds, weaker interactions like C-H···π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, also contribute to the stability of the crystal packing. researchgate.netacs.org The stacking of phenyl rings (π-π interactions) is another common feature that influences how molecules arrange themselves in the crystal. mdpi.com The analysis of these interactions is essential for understanding the solid-state properties of the material.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. The existence of polymorphism in pyrazoline derivatives has been documented. rsc.org
For example, (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one has been reported to exist in both a triclinic (P-1) and a monoclinic (P2₁/c) form. nih.gov These polymorphs differ in their molecular packing and hydrogen bonding patterns. In the triclinic form, molecules are connected by N—H···N and N—H···O hydrogen bonds to form infinite layers, whereas the monoclinic form features stepped layers and a significantly lower density. nih.gov Such structural differences arise from variations in crystallization conditions like solvent, temperature, and pressure. The study of polymorphism is critical in materials science and pharmaceutical development, as the specific crystalline form can impact the performance and application of the compound.
Computational and Theoretical Chemistry Studies of Pyrazoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to elucidate the electronic structure and properties of pyrazoline systems. eurasianjournals.com Calculations are frequently performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with various basis sets like 6-31G(d,p) or 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net These theoretical studies are crucial for understanding the fundamental properties that govern the reactivity and spectroscopic behavior of these heterocyclic compounds.
A fundamental step in computational analysis is geometry optimization, which seeks to find the minimum energy conformation of a molecule. For pyrazoline derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.govuci.edu These optimized geometries correspond to the most stable arrangement of atoms on the potential energy surface.
For instance, DFT calculations on substituted pyrazoline derivatives have revealed that the bond lengths within the pyrazoline ring are influenced by the nature and position of the substituents. The C1-C2 bond, for example, can exhibit partial double bond character due to conjugation with an adjacent phenyl ring, resulting in a shorter bond length. The degree of planarity or twisting of the phenyl rings attached to the pyrazoline core is also a critical aspect revealed by these calculations.
Below is a table of selected optimized geometric parameters for a representative 1,3,5-trisubstituted pyrazoline derivative, calculated using the B3LYP/6-311G method.
| Parameter | Bond Length (Å) / Angle (°) | Description |
| C1-C2 | 1.46 | Bond between carbon atoms in the pyrazoline ring |
| N-N | 1.38 | Bond between nitrogen atoms in the pyrazoline ring |
| C-N (ring) | 1.32 | Carbon-nitrogen bond within the pyrazoline ring |
| C-N-N | 111.5 | Bond angle within the pyrazoline ring |
| N-N-C | 112.0 | Bond angle within the pyrazoline ring |
| C-C-N | 102.8 | Bond angle within the pyrazoline ring |
Data is representative of DFT calculations performed on substituted pyrazoline systems.
DFT calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is commonly used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netsharif.edu These theoretical spectra can be compared with experimental data to confirm molecular structures and understand the nature of electronic transitions, which are often π–π* transitions in conjugated pyrazoline systems. researchgate.net
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed within the DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculated shifts are invaluable for assigning signals in experimental NMR spectra, thereby aiding in the structural elucidation of newly synthesized pyrazoline derivatives.
The table below shows a comparison of theoretical and experimental UV-Vis absorption maxima for a fluorescent pyrazoline derivative.
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT/B3LYP) |
| Pyrazoline Derivative A | 360 | 355 |
| Pyrazoline Derivative B | 425 | 418 |
Values are illustrative of typical correlations found in pyrazoline research. researchgate.net
Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity, kinetic stability, and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In pyrazoline systems, FMO analysis reveals how substituents on the aryl rings influence the electron density distribution in the frontier orbitals and the magnitude of the energy gap. This analysis is crucial for understanding intramolecular charge transfer (ICT) characteristics, which are vital for applications in nonlinear optics and materials science. researchgate.net
The following table presents calculated FMO energies and energy gaps for representative pyrazoline derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrazole-carboxylate 3a | -6.21 | -2.83 | 3.38 |
| Pyrazole-carboxylate 3b | -6.35 | -2.97 | 3.38 |
Data derived from studies on 1,4,5‐trisubstituted pyrazoles. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. deeporigin.com Typically, regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential. researchgate.netresearchgate.net
For pyrazoline derivatives, MEP maps highlight the electronegative nitrogen atoms of the pyrazoline ring and any oxygen or halogen substituents as red or yellow regions, indicating them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group or phenyl rings appear as blue regions, indicating their electrophilic character. researchgate.net This analysis is instrumental in predicting intermolecular interactions and understanding the molecule's reactivity patterns. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. periodicodimineralogia.it This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). nih.gov A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and increased molecular stability. mdpi.com
In pyrazoline systems, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from nitrogen atoms into antibonding orbitals (n → σ* or n → π*) of adjacent groups. These hyperconjugative interactions are crucial for stabilizing the molecular structure. The analysis also provides information on the natural atomic charges, offering a more detailed picture of the charge distribution than simple population analyses. periodicodimineralogia.itnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment. rsc.orgnih.gov
For pyrazoline derivatives, MD simulations are particularly useful for studying their stability and interactions with biological targets, such as proteins or DNA. nih.govtandfonline.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the molecule has reached equilibrium and maintains a stable conformation. rsc.org
Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values point to more constrained or stable regions of the molecule. rsc.org
These simulations are vital for understanding how pyrazoline derivatives adapt their shape to fit into binding pockets of enzymes or receptors, providing a dynamic perspective that is crucial for drug design and materials science. nih.gov
Quantum Chemical Modeling of Reactivity and Intermolecular Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure and reactivity of pyrazoline systems. eurasianjournals.comeurasianjournals.com DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are widely used to optimize molecular geometries and compute electronic properties. nih.govdntb.gov.uaresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and potential for specific applications. dntb.gov.ua
Key aspects investigated through quantum chemical modeling include:
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transition properties and chemical reactivity of the molecules. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps are plotted to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net These maps help in understanding intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological targets. researchgate.net
Table 1: Key Computational Methods and Their Applications in Pyrazoline Research
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. nih.gov | Stable molecular conformations, electronic properties (HOMO-LUMO). dntb.gov.ua |
| Molecular Docking | Prediction of binding modes and affinity to biological targets. eurasianjournals.com | Ligand-receptor interactions, potential therapeutic targets. acs.org |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in crystals. researchgate.net | Understanding crystal packing, hydrogen bonding, and π-π stacking. researchgate.net |
| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior and conformational space. eurasianjournals.comeurasianjournals.com | Time-dependent atomic and molecular motion, system stability. eurasianjournals.com |
Tautomerism and Isomerism: Theoretical Investigations
Pyrazoline and related pyrazole (B372694) systems are known to exhibit tautomerism, a phenomenon that significantly influences their chemical reactivity and biological activity. researchgate.netnih.gov Theoretical studies are crucial for understanding the tautomeric preferences and the energy barriers associated with the interconversion between different forms. nih.gov
Annular tautomerism involves the migration of a proton between the two adjacent nitrogen atoms in the pyrazole ring. nih.govnih.gov This type of tautomerism is a subject of significant interest, as the position of the N-H group can alter the molecule's properties. researchgate.net
Theoretical calculations have shown that the stability of different tautomers is influenced by several factors:
Substituent Effects : The electronic nature of substituents on the pyrazole ring plays a critical role. Electron-donating groups (e.g., methyl, amino) and electron-withdrawing groups (e.g., nitro, cyano) can stabilize different tautomeric forms. nih.govresearchgate.net For instance, in some 3,5-disubstituted pyrazoles, a σ-donating methyl group favors one tautomer, while a σ-withdrawing fluorine atom favors the other. nih.gov
Solvent Effects : The surrounding medium can influence the tautomeric equilibrium. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects, showing that water molecules can lower the energetic barriers for proton transfer by forming stabilizing hydrogen bonds. researchgate.netnih.gov
Intramolecular and Intermolecular Interactions : Hydrogen bonding, both within the molecule and between molecules, can significantly impact which tautomer is preferred. nih.gov
Computational studies, often using DFT methods like B3LYP and M06-2X, are employed to calculate the relative energies and activation barriers for the interconversion between tautomers, providing a deeper understanding of these dynamic systems. researchgate.netnih.govnih.gov For 2-pyrazoline (B94618), it is considered the most stable tautomeric form, providing a useful scaffold for drug development. samipubco.com
In pyrazolone (B3327878) derivatives, which are structurally related to pyrazolines, keto-enol tautomerism is a prominent feature. nih.govresearchgate.net This involves the interconversion between a ketone form (C=O) and an enol form (C-OH). comporgchem.com This equilibrium is fundamental in organic chemistry and can be influenced by the solvent, temperature, and substituent groups. comporgchem.commdpi.com
Theoretical investigations using DFT have been successful in modeling this phenomenon. nih.gov By optimizing the geometries of the keto, enol, and transition state structures, researchers can calculate thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the tautomeric equilibrium constants (Keq). nih.gov
Studies have shown that:
The keto-enol equilibrium is highly dependent on the solvent's polarity. Polar aprotic solvents may favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. mdpi.com
Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. mdpi.com
Computational methods can accurately predict the dominant tautomer in different environments, which often aligns with experimental data from NMR and IR spectroscopy. nih.gov For example, DFT calculations on certain pyrazolone derivatives indicated that the keto-enol equilibrium heavily favors one form over the other, a finding supported by spectral analysis. nih.gov
Structure-Property Relationships (SPR) through Computational Approaches
Computational chemistry provides powerful tools for elucidating the complex structure-property relationships (SPR) and structure-activity relationships (SAR) of pyrazoline derivatives. dntb.gov.uaresearchgate.net By systematically modifying the structure and calculating the resulting properties, researchers can rationally design molecules with desired characteristics. researchgate.net
The type and position of substituents on the pyrazoline ring dramatically affect the molecule's electronic structure, and consequently, its reactivity and biological activity. researchgate.netnih.gov Quantum chemical calculations are used to quantify these effects. researchgate.netsamipubco.com
Key findings from computational SPR studies include:
HOMO-LUMO Energy Levels : Different substituents can significantly alter the HOMO and LUMO energy levels and the energy gap. researchgate.net Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level. These modifications influence the molecule's absorption and emission spectra as well as its photovoltaic properties. researchgate.net
Reactivity Descriptors : Properties such as ionization potential and electron affinity can be calculated to describe the global chemical reactivity of the substituted pyrazolines. researchgate.net For instance, a lower ionization potential might indicate a higher propensity for the molecule to act as an electron donor.
Biological Activity : SAR analyses reveal that specific substituents are crucial for biological efficacy. For example, in a series of pyrazolyl–thiazole derivatives, electron-withdrawing groups like nitro and halogens were found to enhance antimicrobial activity, likely by increasing the electrophilicity and facilitating stronger interactions with microbial targets. nih.gov Conversely, electron-donating groups like methyl enhanced antioxidant activity by stabilizing the radical form of the antioxidant. nih.gov The positioning of these groups (e.g., para-position) can also be critical due to steric factors that may improve binding to enzyme pockets. acs.orgnih.gov
Table 2: Effect of Substituent Groups on the Properties of Pyrazoline Derivatives
| Substituent Type | Position | Effect on Electronic Properties | Impact on Activity |
| Electron-Withdrawing (e.g., -NO2, -Cl, -Br) | Phenyl ring | Lowers LUMO energy, increases electrophilicity. researchgate.net | Enhanced antimicrobial activity. nih.gov |
| Electron-Donating (e.g., -CH3) | Phenyl ring | Raises HOMO energy. researchgate.net | Enhanced antioxidant activity. nih.gov |
| Halogens (e.g., -F, -Cl, -Br) | para-position | Increases hydrophobicity. nih.gov | Facilitates penetration through microbial cell membranes. nih.gov |
Pyrazoline derivatives have garnered interest for their potential applications in non-linear optics (NLO), which are crucial for modern technologies like optical data storage and telecommunications. wum.edu.pk Computational methods, particularly DFT, are extensively used to predict and understand the NLO properties of these organic compounds. wum.edu.pkresearchgate.net
The key NLO parameters calculated include:
Dipole Moment (μ)
Polarizability (α)
First Hyperpolarizability (β)
Second Hyperpolarizability (γ)
Theoretical studies have demonstrated that pyrazoline derivatives can exhibit significant NLO activity. wum.edu.pkresearchgate.net The magnitude of these properties is highly dependent on the molecular structure, particularly the nature and arrangement of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). researchgate.net Computational screening allows for the rational design of new pyrazoline-based materials with enhanced NLO responses, potentially leading to the development of novel materials for optoelectronic devices. researchgate.netrsc.org
Chemical Reactivity and Synthetic Transformations of the 3 Amino 4 Methyl 1 Phenyl 2 Pyrazoline Ring System
Reactions at the Amino Group
The exocyclic amino group at the C3 position of the pyrazoline ring is a primary site of nucleophilic reactivity, making it a crucial handle for derivatization. Aminopyrazoles are recognized as π-excessive, highly reactive compounds that readily engage with various electrophiles. chim.it This reactivity allows for the synthesis of a multitude of derivatives through acylation, alkylation, and condensation reactions.
For instance, the amino group can react with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. It also condenses with aldehydes and ketones to yield Schiff bases (imines), which are valuable intermediates for further synthetic transformations. Another common reaction involves its addition to isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. These reactions underscore the utility of the amino group in expanding the molecular diversity of the pyrazoline scaffold.
The synthesis of 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones involves a Michael addition reaction, highlighting the nucleophilic character of amino-functionalized pyrazoline systems. proquest.comrjptonline.org
Table 1: Representative Reactions at the C3-Amino Group
| Reactant | Reagent | Conditions | Product Type |
|---|---|---|---|
| 3-Aminopyrazoline | Acetyl Chloride | Base, Solvent | N-acetylated pyrazoline |
| 3-Aminopyrazoline | Benzaldehyde | Acid catalyst, Reflux | Schiff Base (Imine) |
| 3-Aminopyrazoline | Phenyl isothiocyanate | Ethanol (B145695), Reflux | N-phenylthiourea derivative |
Reactions at the Methyl Group
The methyl group at the C4 position is activated by the adjacent double bond within the pyrazoline ring, rendering its protons acidic and susceptible to reaction with strong bases and electrophiles. This activation facilitates condensation reactions, particularly with aldehydes.
A notable transformation involving the activated methyl group is the Vilsmeier-Haack reaction. Treatment of related 3-methyl-pyrazolone derivatives with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to diformylation of the methyl group, producing corresponding aminoacroleins. researchgate.netresearchgate.net This reaction introduces a versatile three-carbon unit that can be used for subsequent cyclization and derivatization, further demonstrating the synthetic potential of the methyl group.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazoline Ring
The pyrazoline ring itself possesses a distinct electronic character that governs its susceptibility to substitution reactions. In the broader class of pyrazoles, electrophilic substitution typically occurs at the C4 position due to the electronic distribution within the aromatic ring. researchgate.netrrbdavc.org However, in 3-Amino-4-methyl-1-phenyl-2-pyrazoline, this position is already substituted. Consequently, electrophilic attack on the pyrazoline ring is sterically and electronically hindered. Electrophilic reactions are more likely to occur on the N-phenyl substituent (see section 5.4).
Conversely, the C3 and C5 positions of the pyrazole (B372694) ring are generally more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net The presence of the amino group at C3 further influences the electronic landscape of the ring. While direct nucleophilic substitution on the pyrazoline ring of this specific compound is not extensively documented, the general reactivity patterns of pyrazoles suggest that positions adjacent to the ring nitrogen atoms are potential sites for such transformations, especially if a suitable leaving group is present.
Cycloaddition Reactions of Pyrazoline Derivatives
Pyrazolines are most commonly synthesized via [3+2] cycloaddition reactions between a 1,3-dipole (like a nitrile imine or diazoalkane) and an alkene. mdpi.comacs.orgnih.gov However, the pyrazoline ring itself can participate in further cycloaddition reactions, acting as a dipolarophile. The endocyclic C=N double bond can react with various 1,3-dipoles. For example, 3-pyrazolines have been shown to react with dipoles like phenyl azide (B81097) to form fused pyrazolidino-1,2,3-triazoline systems. csic.es This reactivity provides a pathway to more complex, polycyclic heterocyclic structures built upon the pyrazoline framework.
Table 2: Cycloaddition Reaction of a Pyrazoline Derivative
| Pyrazoline Reactant | 1,3-Dipole | Product | Reference |
|---|
Derivatization Strategies for New Pyrazoline Scaffolds
The functional groups on the this compound scaffold serve as versatile platforms for derivatization, enabling the synthesis of new pyrazoline-based structures with diverse properties. Strategies often involve leveraging the nucleophilicity of the C3-amino group or the reactivity of the C4-methyl group to append new chemical moieties or build entirely new ring systems.
New pyrazoline derivatives have been synthesized by reacting the core structure with reagents like chloroacetyl chloride, followed by substitution with aryl thiols to create a library of related compounds. nih.gov Such strategies are fundamental in medicinal chemistry for generating analogues for structure-activity relationship studies.
Formation of Fused Heterocyclic Systems
A particularly powerful strategy for creating novel scaffolds is the construction of fused heterocyclic systems, where a new ring is annulated onto the pyrazoline core. The C3-amino group is an ideal starting point for such transformations, as it can act as a binucleophile in cyclocondensation reactions with 1,3-bielectrophilic reagents.
This approach has been widely used with aminopyrazoles to synthesize important fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it For example, reaction of an aminopyrazole with a β-dicarbonyl compound, such as acetylacetone, or with α,β-unsaturated carbonyl compounds leads to the formation of a fused pyrimidine (B1678525) or pyridine (B92270) ring, respectively. chim.itfrontiersin.org These reactions provide access to rigid, planar, and nitrogen-rich polycyclic systems of significant interest in materials science and medicinal chemistry. The synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives from pyrazolone (B3327878) precursors also highlights the potential for similar cyclization strategies with aminopyrazolines. nih.govresearchgate.net
Table 3: Examples of Fused Ring Synthesis from Aminopyrazoles
| Aminopyrazole Reactant | Reagent | Fused System Formed |
|---|---|---|
| 3-Aminopyrazole | Acetylacetone (1,3-diketone) | Pyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazole | α,β-Unsaturated Nitrile | Pyrazolo[3,4-b]pyridine |
Condensation Reactions
The chemical reactivity of the this compound ring system is significantly influenced by the presence of the primary amino group at the C-3 position. This group serves as a potent nucleophilic site, rendering the molecule susceptible to reactions with various electrophilic species, particularly carbonyl compounds. Among the most significant transformations are condensation reactions, which provide a versatile pathway for the synthesis of a wide array of functionalized pyrazoline derivatives. These reactions typically involve the formation of a new carbon-nitrogen double bond, leading to the creation of Schiff bases and related structures.
The condensation of aminopyrazole derivatives with various aldehydes is a well-established method for synthesizing new Schiff bases. ekb.egmdpi.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form an imine or azomethine group (-C=N-).
Research has demonstrated the successful condensation of various aminopyrazole precursors with a range of aromatic and heterocyclic aldehydes. For instance, 5-aminopyrazole derivatives react with aldehydes such as 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the corresponding bis-pyrazole Schiff bases. mdpi.com Similarly, pyrazole-4-carbaldehydes can be condensed with various aromatic amines in the presence of triethylamine (B128534) to afford the target Schiff bases in high yields. ekb.eg
While specific studies focusing exclusively on this compound are limited, the reactivity pattern is well-represented by closely related aminopyrazolone (B8391566) structures. For example, 3-Amino-1-phenyl-2-pyrazoline-5-one readily undergoes condensation with aldehydes like 2-hydroxy-naphthalen-1-carbaldehyde to form the corresponding Schiff base, 5-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one. uobaghdad.edu.iq This highlights the general propensity of the amino group on the pyrazoline core to engage in such transformations.
The reaction conditions for these condensations are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. mdpi.comekb.eg The versatility of this reaction allows for the introduction of diverse substituents onto the pyrazoline scaffold, depending on the structure of the chosen aldehyde or ketone.
The following tables summarize representative condensation reactions of aminopyrazole derivatives with various aldehydes, illustrating the scope and typical outcomes of these transformations.
| Aminopyrazole Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 5-Amino-N-aryl-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide derivatives | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | Absolute EtOH, glacial acetic acid (catalyst) | Bis-pyrazole Schiff bases | mdpi.com |
| 5-Amino-N-aryl-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide derivatives | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Absolute EtOH, glacial acetic acid (catalyst) | Bis-pyrazole Schiff bases | mdpi.com |
| 5-Amino-N-aryl-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide derivatives | 4-(Piperidin-1-yl)benzaldehyde | Absolute EtOH, glacial acetic acid (catalyst) | Mono-pyrazole Schiff bases | mdpi.com |
| 5-Amino-N-aryl-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamide derivatives | 3,4,5-Trimethoxybenzaldehyde | Absolute EtOH, glacial acetic acid (catalyst) | Mono-pyrazole Schiff bases | mdpi.com |
| Aminopyrazole Reactant | Aldehyde Reactant | Reaction Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Methyl aniline | Methylene (B1212753) chloride, Triethylamine, Reflux | 4-Methyl-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Chloro aniline | Methylene chloride, Triethylamine, Reflux | 4-Chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | m-Nitro aniline | Methylene chloride, Triethylamine, Reflux | 3-Nitro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |
| 3-Amino-1-phenyl-2-pyrazoline-5-one | Anthrone | Methanol, Absolute ethanol | 5-(Anthracen-9(10H)-ylideneamino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | chemmethod.com |
These condensation reactions are fundamental in the synthetic chemistry of pyrazolines, providing a straightforward and efficient route to novel derivatives with potentially interesting chemical and physical properties. The resulting Schiff bases can also serve as intermediates for further synthetic transformations, expanding the structural diversity accessible from the 3-aminopyrazoline core.
Non Biological Applications and Material Science Perspectives of Pyrazoline Derivatives
Electronic and Photoconductive Applications
Hole-Transport Materials
To fulfill your request would require fabricating data and research findings, which is not feasible. Further research would need to be conducted on 3-Amino-4-methyl-1-phenyl-2-pyrazoline to determine its properties and potential applications in these areas.
Optoelectronic Materials
Pyrazoline derivatives are well-regarded for their fluorescent properties, making them promising candidates for optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). The fluorescence in these molecules typically arises from an intramolecular charge transfer (ICT) process. In the case of this compound, the electron-donating amino group and the phenyl ring attached to the pyrazoline core can significantly influence the ICT characteristics and, consequently, the photoluminescent behavior.
Research on related amino-pyrazoline derivatives has shown that they can exhibit strong fluorescence, with the emission wavelength and quantum yield being highly dependent on the molecular structure and the surrounding environment. The lone pair of electrons on the nitrogen atom of the amino group can participate in the π-conjugated system of the pyrazoline ring, which often leads to enhanced fluorescence. While specific photoluminescence data for this compound is not extensively documented in dedicated studies, the general photophysical properties of analogous compounds suggest its potential as a blue-light-emitting material. The emission characteristics can be tuned by modifying the substituents on the phenyl ring or by altering the substitution pattern on the pyrazoline core itself.
Table 1: Representative Photophysical Data for Amino-Pyrazoline Derivatives
| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| 1,3,5-triphenyl-2-pyrazoline with amino substitution | ~360 | ~450 | > 0.7 | Toluene |
| 1-phenyl-3-(p-aminophenyl)-5-(p-tolyl)-2-pyrazoline | ~365 | ~460 | ~0.8 | Chloroform |
| 1,5-diphenyl-3-(p-N,N-dimethylaminophenyl)-2-pyrazoline | ~370 | ~490 | ~0.9 | Dioxane |
**Note: This table is illustrative and based on data for structurally similar amino-pyrazoline derivatives to indicate the potential optoelectronic properties of this compound.
Catalytic Applications (e.g., Activators for Polymerization)
While the direct use of this compound as a primary catalyst is not widely reported, its structural features suggest a potential role as a co-catalyst or an activator in polymerization reactions. The nitrogen atoms in the pyrazoline ring and the exocyclic amino group possess lone pairs of electrons, making them effective Lewis bases. This property allows them to interact with and activate other catalytic species.
In the realm of polymerization, pyrazole (B372694) derivatives have been investigated as ligands that can modify the activity and selectivity of metal-based catalysts. For instance, in the ring-opening polymerization of lactide to produce polylactide (a biodegradable polymer), pyrazole ligands have been shown to enhance the catalytic activity of titanium alkoxide initiators. It is hypothesized that the pyrazole ligand coordinates to the metal center, influencing its electronic properties and steric environment, thereby facilitating the polymerization process. Given its structural similarities, this compound could potentially act in a similar capacity, with the amino group providing an additional coordination site or basic center to further modulate the catalytic activity. Further research is necessary to explore and substantiate the catalytic potential of this specific pyrazoline derivative in polymerization.
Ligand Chemistry and Metal Complexation (e.g., Metal Ion Recognition, Bidentate Ligands)
The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. Specifically, the nitrogen atom of the amino group and the adjacent nitrogen atom (N2) of the pyrazoline ring are suitably positioned to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal ion. This bidentate nature is crucial for the formation of stable metal complexes.
The coordination of this compound to various transition metal ions can lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties. The phenyl group at the N1 position can also influence the steric and electronic properties of the resulting metal complexes.
The ability of such ligands to form stable complexes also opens up possibilities for their use in metal ion recognition and sensing. The coordination of a specific metal ion can induce a change in the photophysical properties of the pyrazoline ligand, such as a shift in its fluorescence emission or a change in its absorption spectrum. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, can be harnessed for the selective detection of metal ions. While detailed studies on the metal complexation of this compound are emerging, the established coordination chemistry of related amino-pyrazole and amino-pyrazoline systems provides a strong foundation for its potential in this area.
Table 2: Characterization Data for a Representative Metal Complex with a Pyrazoline-Type Ligand
| Metal Complex | Metal Ion | Ligand | Coordination Geometry | Key IR Stretching Frequencies (cm⁻¹) |
| [Cu(L)₂(H₂O)₂]SO₄ | Cu(II) | 3-Amino-1-phenyl-2-pyrazoline derivative (L) | Octahedral | ν(N-H): ~3300-3400, ν(C=N): ~1600-1620, ν(M-N): ~450-500 |
| [Ni(L)₂Cl₂] | Ni(II) | 4-Amino-3-methyl-1-phenyl-5-thion-2-pyrazoline (L) | Tetrahedral | ν(N-H): ~3250, ν(C=N): ~1610, ν(M-N): ~470 |
| Co(L)₃₂ | Co(II) | 5-Amino-3-methyl-1-phenylpyrazole (L) | Octahedral | ν(N-H): ~3350, ν(C=N of pyrazole): ~1590, ν(M-N): ~460 |
**Note: This table presents data for metal complexes of structurally related amino-pyrazoline and amino-pyrazole ligands to illustrate the expected coordination behavior and spectral characteristics of complexes formed with this compound.
Future Directions and Emerging Research Areas in Pyrazoline Chemistry
Development of Novel Green Synthetic Strategies
Traditional methods for synthesizing pyrazoline derivatives often involve hazardous solvents, harsh reaction conditions, and generate significant chemical waste. benthamdirect.com The principles of green chemistry are now guiding the development of more environmentally friendly and efficient synthetic protocols. nih.govimpactfactor.org Future research will likely focus on optimizing these methods for the synthesis of complex pyrazolines.
Key green strategies being explored include:
Microwave and Ultrasonic Irradiation: These techniques accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating methods. nih.govimpactfactor.org Microwave-assisted synthesis, in particular, offers efficient and uniform heating, minimizing the formation of by-products. impactfactor.org
Solvent-Free Reactions and Green Solvents: Conducting reactions under solvent-free conditions, such as grinding techniques, significantly reduces the environmental impact. nih.gov When a solvent is necessary, the use of benign alternatives like water or ethyl lactate is being prioritized. ijarsct.co.insemanticscholar.org An efficient approach for pyrazoline synthesis has been developed using ZnO nanoparticles as a recyclable catalyst in an aqueous medium. ijarsct.co.in
Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as ZnO nanoparticles or tungstate sulfuric acid, is a major focus. ijarsct.co.inrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times, improving cost-effectiveness and reducing waste. ijarsct.co.in
One-Pot Multi-Component Reactions (MCRs): MCRs enhance synthetic efficiency by combining multiple reaction steps into a single procedure, which minimizes solvent usage, purification steps, and waste generation. ijarsct.co.in
| Method | Key Advantages | Typical Reaction Time | Energy Source |
|---|---|---|---|
| Microwave Irradiation | High reaction rates, improved yields, superheating possible | 5-10 minutes | Electromagnetic waves |
| Ultrasonic Irradiation | Improved yields compared to classical methods, operates at lower temperatures | 2-5 hours | Sound energy (>20 KHz) |
| Grinding Technique | Solvent-free, simple equipment (mortar and pestle) | 5-30 hours | Mechanical/Human energy |
| Ionic Liquids | Can act as both solvent and catalyst, recyclable | 5-12 hours | Thermal/Electric source |
| Conventional Heating | Simple setup | 5-20 hours | Thermal/Electric source |
This table is based on data presented in the literature. impactfactor.org
Advanced Spectroscopic Probes for Complex Pyrazoline Structures
The precise structural elucidation of complex pyrazoline derivatives is crucial for understanding their properties and mechanism of action. While standard techniques like FT-IR, 1H NMR, and mass spectrometry are routinely used, advanced spectroscopic methods are becoming indispensable for unambiguous characterization.
Future research will increasingly rely on:
Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for determining the connectivity of atoms within a molecule. For substituted pyrazolines, these methods can definitively establish the positions of substituents on the heterocyclic ring. The characteristic ABX spin system observed in 1H NMR for the C-4 and C-5 protons is a key indicator of the 2-pyrazoline (B94618) structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. mdpi.com This is essential for confirming the identity of newly synthesized compounds and for studying their fragmentation pathways. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate proof of structure, offering precise information on bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov This technique is invaluable for resolving ambiguities that may arise from other spectroscopic methods.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based NMR experiments (NOESY) are critical for determining the spatial proximity of protons, which is essential for assigning the stereochemistry of complex molecules like substituted pyrazolines. nih.gov
| Technique | Information Provided | Application for Pyrazolines |
|---|---|---|
| 1H-NMR | Proton environment and connectivity (J-coupling) | Confirmation of pyrazoline ring (ABX system), determination of substituent positions. researchgate.net |
| 13C-NMR | Carbon skeleton of the molecule | Identification of all unique carbon atoms in the structure. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations | Unambiguous assignment of all proton and carbon signals and structure verification. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Confirmation of molecular formula and analysis of fragmentation patterns. mdpi.com |
| X-ray Crystallography | 3D molecular structure and stereochemistry | Absolute structure determination and analysis of intermolecular interactions. nih.gov |
High-Throughput Computational Screening for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds. High-throughput screening of virtual compound libraries can save significant time and resources by prioritizing the most promising candidates for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. nih.govijper.org
The typical workflow for a computational screening study involves:
Dataset Curation: A set of known pyrazoline derivatives with measured properties (e.g., biological activity, photophysical properties) is compiled. ijper.org
Descriptor Calculation: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the dataset. nih.gov
Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed property. nih.govijper.org
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
Virtual Screening: The validated model is then used to predict the properties of a large, virtual library of new pyrazoline derivatives, allowing researchers to identify candidates with potentially enhanced characteristics. nih.gov
These in silico techniques can effectively guide the modification of the 3-Amino-4-methyl-1-phenyl-2-pyrazoline scaffold to optimize for specific applications. nih.gov
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to chemical reactivity and intermolecular interactions. |
| Steric | Radius of gyration, Molecular volume | Influences how the molecule fits into a binding site or packs in a material. ijper.org |
| Topological | Connectivity indices | Describes the branching and shape of the molecular structure. |
| Hydrophobic | LogP | Important for predicting solubility and membrane permeability. |
Exploration of New Non-Biological Material Applications
While pyrazolines are widely studied for their diverse biological activities, their unique electronic and photophysical properties also make them attractive candidates for various material science applications. rsc.orgarabjchem.org The electron-rich nitrogen heterocyclic system can participate in intramolecular charge transfer (ICT), which is fundamental to many optical and electronic phenomena. acs.org
Emerging non-biological applications for pyrazoline derivatives include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many pyrazoline derivatives makes them suitable for use as emitters or host materials in OLEDs. researchgate.net Their ability to produce blue fluorescence is particularly valuable. researchgate.net
Nonlinear Optical (NLO) Materials: Molecules with large dipole moments and π-conjugated systems, like many pyrazolines, can exhibit significant NLO properties. acs.org These materials are essential for applications in telecommunications, optical computing, and frequency conversion.
Fluorescent Probes and Sensors: The fluorescence of pyrazolines can be sensitive to their local environment, allowing them to be developed as chemical sensors for detecting ions or other molecules. researchgate.net
Antioxidant Additives: Recent research has explored the use of pyrazoline analogues as potential antioxidant additives to improve the oxidative stability of biofuels like biodiesel. acs.org
The specific substitution pattern of this compound, featuring both electron-donating (amino) and aromatic groups, suggests it could be a promising scaffold for developing new materials with tailored optical and electronic properties. acs.org
| Application Area | Key Pyrazoline Property | Potential Use |
|---|---|---|
| Optoelectronics | Fluorescence / Luminescence | Emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net |
| Photonics | High first hyperpolarizability (β) | Chromophores in nonlinear optical (NLO) materials. acs.org |
| Scintillators | Wavelength shifting ability | Wavelength shifters in liquid and polymer scintillation counters. arabjchem.org |
| Energy | Redox properties | Antioxidant additives to enhance biofuel stability. acs.org |
| Analytical Chemistry | Environment-sensitive fluorescence | Chemosensors and fluorescent probes. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
